BenchChemオンラインストアへようこそ!

6-(3-Bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole

Alkaline phosphatase inhibition Cytochemistry Isoenzyme discrimination

6-(3-Bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole (CAS 139477-06-8; molecular formula C₁₁H₁₁BrN₂S; molecular weight 283.19 g mol⁻¹) is a meta‑brominated phenyl‑imidazo[2,1‑b]thiazole. The compound belongs to the tetramisole/levamisole structural class, a well‑established family of alkaline phosphatase (AP) inhibitors.

Molecular Formula C11H11BrN2S
Molecular Weight 283.19 g/mol
CAS No. 139477-06-8
Cat. No. B12935891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-Bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole
CAS139477-06-8
Molecular FormulaC11H11BrN2S
Molecular Weight283.19 g/mol
Structural Identifiers
SMILESC1CSC2=NC(CN21)C3=CC(=CC=C3)Br
InChIInChI=1S/C11H11BrN2S/c12-9-3-1-2-8(6-9)10-7-14-4-5-15-11(14)13-10/h1-3,6,10H,4-5,7H2
InChIKeyRKETZVBQTUSNLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(3-Bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole (CAS 139477-06-8) – Core Properties and Class Positioning for Procurement


6-(3-Bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole (CAS 139477-06-8; molecular formula C₁₁H₁₁BrN₂S; molecular weight 283.19 g mol⁻¹) is a meta‑brominated phenyl‑imidazo[2,1‑b]thiazole [1]. The compound belongs to the tetramisole/levamisole structural class, a well‑established family of alkaline phosphatase (AP) inhibitors. Its oxalate salt (CAS 50648‑52‑7) is historically designated R 8231 and has been employed as a biochemical probe for discriminating among AP isoenzymes and related phosphohydrolases [2]. Unlike the more widely commercialised para‑bromo analog (p‑bromotetramisole), the meta‑bromo substitution confers a distinct steric and electronic profile that translates into quantifiable differences in inhibitory potency and enzyme selectivity [3].

Why 6-(3-Bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole Cannot Be Replaced by Generic In‑Class Analogs


Simple replacement of 6-(3-bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole with the parent compound tetramisole, its (S)-enantiomer levamisole, or the para‑bromo isomer p‑bromotetramisole introduces substantial shifts in alkaline phosphatase inhibitory potency, tissue‑isoenzyme selectivity, and off‑target phosphohydrolase engagement [1]. Pharmacopoeial or “AP‑inhibitor” procurement specifications that are blind to substitution position risk acquiring a tool compound with different concentration–response characteristics, as the meta‑bromo derivative exhibits a 5‑fold lower cytochemical complete‑inhibition concentration than levamisole [2] and cleanly discriminates between APase and Ca²⁺‑ATPase, a selectivity that is not replicated by all in‑class analogs [3].

Quantitative Differentiation Guide for 6-(3-Bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole – Head‑to‑Head Comparator Data


Cytochemical Inhibitory Potency: R 8231 vs. Levamisole in Rat Tissue Alkaline Phosphatase

In a direct cytochemical comparison, the oxalate salt of 6-(3-bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole (R 8231) achieved complete inhibition of alkaline phosphatase activity in multiple rat tissues at a concentration of 0.1 mM, whereas the reference inhibitor levamisole required 0.5 mM to produce the same effect [1]. This represents a 5‑fold potency advantage for the meta‑bromo derivative under identical histochemical conditions.

Alkaline phosphatase inhibition Cytochemistry Isoenzyme discrimination

Isoenzyme Discrimination: R 8231 Distinguishes Tissue‑Specific Alkaline Phosphatase Isoenzymes from Intestinal/Placental Forms

Van Belle (1976) demonstrated that R 8231 strongly inhibits alkaline phosphatase isoenzymes from human liver, bone, kidney, and spleen at concentrations that barely affect the isoenzymes from intestine and placenta [1]. This tissue‑level selectivity profile, established using purified human isoenzymes, was observed in parallel with levamisole and is critical for diagnostic enzymology and for experiments requiring selective ablation of tissue‑non‑specific alkaline phosphatase (TNAP) activity while preserving intestinal AP function.

Isoenzyme selectivity Clinical chemistry Alkaline phosphatase

Phosphohydrolase Selectivity: R 8231 Inhibits Alkaline Phosphatase but Not Ca²⁺‑ATPase in Odontoblast Preparations

Linde and Magnusson (1979) used R 8231 as a key discriminating agent to separate alkaline phosphatase (APase) activity from Ca²⁺‑ATPase activity in solubilised rat incisor odontoblast preparations [1]. APase, which hydrolysed ATP, PPᵢ, and p‑NPP, was virtually totally inhibited by R 8231, whereas Ca²⁺‑ATPase activity was completely unaffected [1]. This clean binary discrimination enabled biochemical separation of the two enzymes and provided direct evidence for the existence of two distinct phosphatases active at alkaline pH in hard‑tissue‑forming cells.

Enzyme selectivity Phosphatase vs. ATPase discrimination Hard tissue biochemistry

Meta‑ vs. Para‑Bromo Substitution: Comparative Structure–Activity Relationship from the Tetramisole Analog Series

Bhargava et al. (1977) explicitly synthesised and compared a series of tetramisole derivatives bearing halogen, CH₃, or NO₂ substituents at either the meta or para position of the phenyl ring and tested them against alkaline phosphatase partially purified from Sarcoma 180/TG cells [1]. The meta‑bromo derivative (the free base of our target compound) was directly compared with the para‑bromo analog. The study concluded that both the thiazolidine and dihydroimidazole rings are essential for activity, and that the position of the halogen substituent modulates inhibitory potency; the meta‑bromo compound was described as possessing significant inhibitory activity, with the para‑bromo enantiomer ((S)-(−)-6-(4-bromophenyl)‑oxalate) subsequently advanced into cellular potentiation studies with 6‑thioguanine [1].

Structure–activity relationship Halogen substitution position Medicinal chemistry

Imidazo[2,1‑b]thiazole Scaffold: Emerging Anticancer Potential and Synthetic Accessibility

A 2020 synthetic methodology study demonstrated a new route to the imidazo[2,1‑b][1,3]thiazole core and screened a representative compound, 1‑phenyl‑2‑(6‑phenyl‑5,6‑dihydroimidazo[2,1‑b]thiazol‑6‑yl)ethanone, in the NCI‑60 panel, revealing moderate growth suppression of kidney cancer cells with weaker effects on prostate, colon, and leukaemia lines [1]. Although the specific 6‑(3‑bromophenyl) derivative was not screened in this study, the validated synthetic methodology is directly applicable to its preparation, and the established anticancer activity of the core scaffold provides a rationale for procuring the meta‑bromo building block as a diversification point for future structure–activity exploration.

Anticancer agents Heterocyclic chemistry NCI‑60 screening

Reversibility and Substrate Independence: Mechanistic Uniformity with Levamisole Confirmed Cytochemically

Borgers (1973) established that the inhibition of alkaline phosphatases by R 8231 is substrate‑independent and reversible, matching the uncompetitive inhibition mechanism previously characterised for levamisole [1]. This mechanistic parity ensures that R 8231 can substitute for levamisole in protocols requiring reversible AP blockade while offering greater potency (5‑fold, see Evidence Item 1). The reversibility is critical for time‑resolved assays where enzyme activity must be restored after inhibitor washout.

Enzyme inhibition mechanism Uncompetitive inhibition Cytochemical validation

Procurement‑Relevant Application Scenarios for 6-(3-Bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole


Selective Ablation of Tissue‑Non‑Specific Alkaline Phosphatase (TNAP) in Bone and Mineralisation Research

Investigators studying osteoblast differentiation, matrix mineralisation, or odontogenesis require an inhibitor that silences TNAP without affecting Ca²⁺‑ATPase or intestinal AP. R 8231 (prepared from the free base 6-(3-bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole) provides complete TNAP inhibition at 0.1 mM, while Ca²⁺‑ATPase remains fully active [1], enabling unambiguous assignment of phosphate‑dependent mineralisation effects to APase activity.

Diagnostic Enzymology: Differential Quantification of Bone‑ and Liver‑Derived Alkaline Phosphatase in Serum

Clinical chemistry laboratories quantifying bone‑specific ALP in serum can leverage the isoenzyme selectivity profile of R 8231. Human liver, bone, kidney, and spleen AP isoenzymes are strongly inhibited, whereas intestinal and placental isoenzymes are barely affected [2]. Using the meta‑bromo derivative at validated low concentrations (0.1 mM) permits selective measurement of TNAP isoforms without interference from intestinal AP, improving the accuracy of bone turnover marker assays.

Pharmacological Sensitisation of 6‑Thiopurine‑Resistant Tumour Cells

The tetramisole analog series, including the meta‑bromo derivative, was developed to inhibit alkaline phosphatase‑mediated dephosphorylation of 6‑thiopurines in resistant Sarcoma 180/TG cells [3]. Procuring the free base enables formulation of the oxalate salt for use in combination studies where AP inhibition enhances intracellular accumulation of active thiopurine metabolites, a strategy directly validated with the para‑bromo enantiomer and mechanistically applicable to the meta‑bromo scaffold.

Medicinal Chemistry Diversification: Halogen Handle for Cross‑Coupling and Lead Optimisation

The imidazo[2,1‑b]thiazole core has demonstrated anticancer activity in NCI‑60 screening [4]. The 3‑bromophenyl substituent on 6-(3-bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole provides a versatile synthetic handle for Suzuki, Buchwald–Hartwig, or Ullmann coupling, enabling rapid generation of focused libraries around a validated pharmacophore. This positions the compound as a strategic building block for medicinal chemistry programs targeting kinase inhibition, AP‑related pathologies, or anticancer lead optimisation.

Quote Request

Request a Quote for 6-(3-Bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.